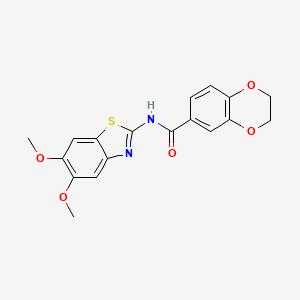

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is somewhat similar to your query . It has a molecular weight of 282.32 and is a solid in its physical form .

Molecular Structure Analysis

The InChI code for “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is 1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

“N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is a solid . Its molecular weight is 282.32 . Unfortunately, other physical and chemical properties are not available in the resources I have.Applications De Recherche Scientifique

Synthesis and Biological Applications

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives due to their significant biological activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing moderate to significant antioxidant activities. These compounds were highlighted for their potential as templates for future development into more potent biologically active compounds due to their radical scavenging activity (Ahmad et al., 2012).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) developed a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds using bioactive aromatic heterocyclic carboxylic acids. These compounds exhibited promising antimicrobial and antioxidant activities, which were attributed to the incorporation of a heterocyclic ring and open-chain counterparts at the second position of the benzimidazole ring, suggesting their potential as biologically active compounds (Sindhe et al., 2016).

Antitumor Activity

The synthesis of benzothiazole derivatives and their evaluation for antitumor activity is another area of significant interest. Abbas et al. (2014) utilized 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide as a scaffold to synthesize derivatives with promising antimicrobial activity, which could potentially extend to antitumor applications due to their capability to interact with biological targets (Abbas et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, due to their structural attributes, have been studied for their corrosion inhibition properties as well. Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated high efficiency in inhibiting steel corrosion in acidic environments. These findings underscore the versatility of benzothiazole derivatives, extending their applications beyond biological activities to include industrial applications (Hu et al., 2016).

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-22-13-8-11-16(9-14(13)23-2)26-18(19-11)20-17(21)10-3-4-12-15(7-10)25-6-5-24-12/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKMGWNSZCKTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)

![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)